molecular formula C13H11F13O3 B1598026 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate CAS No. 86994-47-0

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate

Cat. No. B1598026
CAS RN: 86994-47-0
M. Wt: 462.2 g/mol
InChI Key: QJNMSQFOKUQZBA-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate, also known as TDFHN, is a synthetic compound with a molecular formula of C13H5F13O3. It is a fluorinated derivative of 2-methylacrylic acid and has a unique structure that makes it an attractive compound for scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : This chemical is involved in the synthesis of various fluorinated compounds. Hajduch et al. (2014) demonstrated its use in creating 5-alkyl-3,4-difluorofuran-2(5H)-ones via a process involving radical addition, alkyloxy bond cleavage, lactonisation, and dehydrofluorination. The study highlighted the impact of substituents on the cyclisation ability of fluorinated 4-hydroxyalkanoates (Hajduch et al., 2014).
  • Heterocyclic Ring Closure Reactions : Colla et al. (1991) discussed the use of trifluoroacetyl derivatives in the synthesis of heterocyclic compounds, which involves cyclocondensation with hydroxylamine to afford dihydroisoxazoles (Colla et al., 1991).

Material Science and Liquid Crystal Research

  • Liquid Crystals Synthesis : Johansson et al. (1997) reported the synthesis of fluorine-containing liquid crystals, highlighting the role of fluorinated segments in determining the thermal stability of the liquid crystal phase. This research contributes to the understanding of the structure-property relationships in liquid crystals (Johansson et al., 1997).
  • Proton Exchange Membrane Synthesis : Jiang et al. (2014) explored the synthesis of fluorine-containing polyimide for use in semi-interpenetrating polymer network membranes, demonstrating improved mechanical properties and suitable proton conductivity, significant for fuel cell applications (Jiang et al., 2014).

Organic Chemistry and Medicinal Applications

  • Synthesis of Antiandrogens : Tucker et al. (1988) utilized fluorinated compounds in the synthesis of antiandrogens, revealing the partial agonist activity of trifluoromethyl series compounds. This research contributes to the development of novel treatments for androgen-responsive diseases (Tucker et al., 1988).

properties

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-hydroxynonyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F13O3/c1-5(2)7(28)29-4-6(27)3-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h6,27H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNMSQFOKUQZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F13O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379861
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate

CAS RN

86994-47-0
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,2H,3H,3H-Perfluoro(2-hydroxynon-1-yl) methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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